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Compound Name:
cyclopropylpropanoic acid

Cat. No.: B13447988

Get Quote

Executive Summary

(2S)-2-amino-2-cyclopropylpropanoic acid (often referred to as

-cyclopropylalanine or

-Me-Cpg) represents a critical scaffold in the design of peptidomimetics. Unlike canonical
amino acids, this molecule features a quaternary

-carbon substituted with both a methyl group and a cyclopropyl ring. This unique steric
architecture confers two primary bioactive advantages: complete resistance to

-proton-dependent enzymatic degradation and rigid conformational control over peptide
backbones, forcing structures into stable helical or turn motifs (e.qg.,

-helices).

This guide details the physicochemical properties, pharmacological mechanisms, and synthetic
protocols required to leverage this moiety in drug discovery.
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Chemical Identity & Structural Logic

The defining feature of this molecule is the quaternary center at position 2 (the

-carbon). By replacing the

-hydrogen of alanine with a cyclopropyl group, the molecule becomes achiral at the backbone

(if not for the side chain) or chemically inert to racemization.

Physicochemical Profile

Property Value | Characteristic Impact on Bioactivity
] Precise stereochemical
(2S)-2-amino-2- ) ) ]
IUPAC Name ) ) designation essential for
cyclopropylpropanoic acid ]
receptor fit.
Identifier for the specific
CAS Number 5687-72-9 _
isomer.
Compact, low molecular weight
Molecular Formula
scaffold.
Restricts rotation around
High (
Steric Bulk and
-tetrasubstituted)
angles.
Improves membrane
Lipophilicity Enhanced (+Cyclopropyl) permeability and blood-brain

barrier (BBB) crossing.

Metabolic Stability

Excellent

Blocks Transaminases and

Racemases.

Structural Significance: The Thorpe-ingold Effect

The presence of the cyclopropyl group at the

-position induces the Thorpe-Ingold effect (gem-dimethyl effect analog). The bond angle
compression of the cyclopropyl ring (
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) coupled with the steric bulk of the methyl group forces the peptide backbone into a bent
conformation, favoring intramolecular hydrogen bonding and secondary structure formation.
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Click to download full resolution via product page
Figure 1: Mechanism of conformational restriction induced by

-disubstitution.

Bioactivity & Pharmacological Mechanisms[3]
Proteolytic Resistance (The "Shielding" Effect)

The most immediate biological impact of (2S)-2-amino-2-cyclopropylpropanoic acid is the
ablation of metabolic liability.

¢ Mechanism: Most proteolytic enzymes (proteases) and metabolic enzymes (transaminases)
require an accessible hydrogen atom at the

-position to form a Schiff base intermediate or to facilitate hydrolysis.

o Bioactivity: The quaternary center eliminates this

-proton. Consequently, peptides containing this residue are often entirely resistant to
degradation at that specific linkage, significantly extending the plasma half-life (

) of therapeutic candidates.

Conformational Constraint (The "Helix Inducer")

Similar to

-aminoisobutyric acid (Aib), this compound is a strong helix promoter.

o Target Interaction: By locking the peptide backbone into a specific conformation (often a

-helix or
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-helix), the molecule reduces the entropic penalty of binding to a receptor. This pre-
organization can lead to super-agonist or super-antagonist activity.

o Selectivity: The cyclopropyl group adds a specific hydrophobic bulk that can probe "deep
pockets" in GPCRs or enzyme active sites (e.g., HCV NS3 protease) that linear alkyl chains
cannot fill efficiently.

Transport & Permeability
The cyclopropyl group is highly lipophilic yet compact.

o System L Transport: Like many large neutral amino acids, derivatives may utilize System L
(LAT1) transporters to cross the Blood-Brain Barrier (BBB), provided the overall polarity of
the drug is managed.

 Membrane Diffusion: The increased lipophilicity relative to alanine enhances passive
diffusion across cell membranes.

Experimental Protocols
Incorporation into Peptides (Solid Phase Peptide
Synthesis)

Due to the steric hindrance of the quaternary center, standard coupling protocols often fail. The
following optimized protocol is recommended for coupling (2S)-2-amino-2-
cyclopropylpropanoic acid (Fmoc-protected) to a growing peptide chain.

Reagents:

e Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate) or PyAOP.

» Base: DIPEA (Diisopropylethylamine).
e Solvent: DMF (Dimethylformamide).

Protocol:
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Activation: Dissolve Fmoc-(2S)-2-amino-2-cyclopropylpropanoic acid (3.0 eq) and HATU
(2.9 eq) in minimum DMF. Add DIPEA (6.0 eq). Allow to pre-activate for 1-2 minutes.

Coupling: Add the activated mixture to the resin-bound peptide.

Reaction Time: React for 2 to 4 hours (standard amino acids require 30-60 mins).

Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99%
yield.

Deprotection: Use 20% Piperidine in DMF (2 x 10 min). Note: Deprotection is usually not
hindered, but acylation of the resulting sterically hindered amine for the NEXT step will be
difficult.

Next Step: When coupling the next amino acid onto the N-terminus of the cyclopropyl
residue, use highly reactive conditions (e.g., acid fluorides or HATU at elevated temperature,
50°C) to overcome the nucleophilic steric shielding.

Bioassay: Proteolytic Stability Test

To validate the bioactivity claim of stability:

Incubation: Incubate the peptide (

) in human plasma or with specific enzymes (e.g., Trypsin, Chymotrypsin) at 37°C.

Sampling: Take aliquots at t=0, 15, 30, 60, 120, and 240 minutes.

Quenching: Quench with 1% Formic Acid in Acetonitrile.

Analysis: Analyze via LC-MS/MS.

Result: Expect >90% parent compound remaining at 4 hours for the cyclopropyl-modified
analog, compared to <10% for the native alanine analog.

Synthesis & Manufacturing Logic

Synthesizing the quaternary center is non-trivial. The most robust route involves the alkylation

of Schiff bases or the Bucherer-Bergs reaction followed by resolution.
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Figure 2: General synthetic pathway for

-quaternary amino acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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